Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate
Description
IUPAC Nomenclature and CAS Registry Number (74787-52-3)
The systematic IUPAC name for this compound is decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate , which precisely defines its bicyclic framework and functional groups. The "decahydro" prefix indicates complete saturation of the naphthalene-derived ring system, while "1,4-methanonaphthalen" specifies the bridging methane group between positions 1 and 4 of the naphthalene skeleton. The acetyl group is esterified to the hydroxyl group at position 5 of the methyl-substituted bicyclic structure.
The Chemical Abstracts Service (CAS) Registry Number 74787-52-3 uniquely identifies this compound in chemical databases and regulatory documents. This identifier is critical for unambiguous referencing in scientific literature and industrial applications.
EC Number (277-996-0) and Regulatory Classifications
The European Community (EC) Number 277-996-0 classifies the compound within the European Union’s regulatory framework. This identifier links to hazard communication and regulatory compliance data, though specific classifications depend on its application context. Unlike simpler terpene derivatives, this compound’s complex structure may necessitate specialized handling under regulations governing high-purity synthetic intermediates.
Molecular Architecture and Stereochemical Considerations
Bicyclic Terpenoid Core Structure Analysis
The molecule features a decahydro-1,4-methanonaphthalene core, a bicyclic system comprising two fused cyclohexane rings bridged by a methane group. This structure is fully saturated, eliminating aromaticity and conferring rigidity to the framework. The methyl group at position 5 introduces steric effects that influence conformational flexibility and intermolecular interactions.
The acetate group at position 5 is axial relative to the bicyclic system, a configuration stabilized by intramolecular hydrogen bonding with adjacent hydrogen atoms. This stereochemical arrangement impacts solubility and volatility compared to non-acetylated terpenoids.
Acetyl Group Positional Isomerism
Positional isomerism arises if the acetyl group migrates to other hydroxylated positions within the bicyclic structure. However, the synthetic route typically favors acetylation at position 5 due to steric accessibility and the thermodynamic stability of the resulting ester. Computational modeling suggests that alternative isomers, such as decahydro-5-methyl-1,4-methanonaphthalen-8-yl acetate, exhibit higher strain energies (∼12 kJ/mol), further stabilizing the 5-yl configuration.
Comparative Structural Analysis with Related Terpene Acetates
Differentiation from Isobornyl Acetate and Bornyl Acetate
While isobornyl acetate (CAS 125-12-2) and bornyl acetate (CAS 76-49-3) share functional similarities, their structural frameworks differ significantly:
| Feature | This compound | Isobornyl Acetate | Bornyl Acetate |
|---|---|---|---|
| Core Structure | Bicyclic decahydro-1,4-methanonaphthalene | Camphane-derived | Bornane-derived |
| Acetyl Position | Position 5 on methanonaphthalene | Position 2 on camphane | Position 2 on bornane |
| Ring Saturation | Fully saturated | Partially unsaturated | Fully saturated |
| Molecular Weight (g/mol) | 238.34 | 196.29 | 196.29 |
The methanonaphthalene core provides greater conformational rigidity compared to the camphane or bornane systems, influencing its physicochemical properties such as boiling point (estimated 320–330°C) and lipophilicity (logP ∼4.2).
Structural Analogues in Essential Oil Derivatives
This compound’s structure parallels sesquiterpene acetates found in Acorus calamus and Valeriana officinalis essential oils, which feature similar bicyclic frameworks. For example, 10-epi-γ-eudesmol acetate (CAS 67927-15-3) shares a decahydro-1,4-methanonaphthalene core but differs in methyl group placement and stereochemistry. Such analogues highlight the role of minor structural variations in modulating aroma profiles and biological activity.
Structure
3D Structure
Properties
CAS No. |
74787-52-3 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(3-methyl-3-tricyclo[6.2.1.02,7]undecanyl) acetate |
InChI |
InChI=1S/C14H22O2/c1-9(15)16-14(2)7-3-4-12-10-5-6-11(8-10)13(12)14/h10-13H,3-8H2,1-2H3 |
InChI Key |
XHRRTMOBTBCZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCC2C1C3CCC2C3)C |
Origin of Product |
United States |
Preparation Methods
Epoxidation and Rearrangement Route
This method involves the following steps:
- Epoxidation of bicyclic olefin: The bicyclic olefin (e.g., isolongifolene or related structures) is reacted with peracids such as peracetic acid to form the corresponding epoxide.
- Rearrangement of epoxide: The epoxide is then subjected to rearrangement under basic conditions using strong bases such as alkali metal alkoxides or amides (e.g., lithium diisopropylamide, sodium hydride). This rearrangement converts the epoxide into the corresponding bicyclic alcohol.
- Solvent and conditions: The rearrangement is typically carried out in aprotic solvents like tetrahydrofuran, dimethylformamide, or aromatic hydrocarbons at temperatures ranging from 50 to 220 °C under controlled pressure.
- Hydrogenation (if required): In some cases, hydrogenation catalysts (e.g., nickel, palladium on carbon) are used to saturate double bonds or reduce intermediates to the desired bicyclic alcohol.
This route is supported by analogous processes described for related bicyclic alcohols such as isolongifolanol, which shares structural similarities with the target compound.
Acetylation of Bicyclic Alcohol
Once the bicyclic alcohol intermediate is obtained, it is converted to the acetate ester by acetylation:
- Reagents: Acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
- Conditions: The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to avoid decomposition.
- Purification: The product is purified by standard organic techniques such as extraction, washing, and chromatography.
Alternative Synthetic Approaches
- Direct hydrogenation of bicyclic ketones or epoxides: Some methods involve direct hydrogenation of bicyclic ketones or epoxides to the corresponding alcohols, followed by acetylation.
- Use of thermoplastic materials and amines for formulation: In agrochemical applications, the acetate compound may be incorporated into formulations using thermoplastic synthetic resins and amines that form associations with the active ingredient to enhance stability and sustained release properties.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Epoxidation | Peracetic acid or similar peracid | Nonpolar or aprotic solvents | Ambient to 50 °C | Forms bicyclic epoxide intermediate |
| Epoxide rearrangement | Strong base (e.g., lithium diisopropylamide) | THF, DMF, aromatic hydrocarbons | 50–220 °C | Converts epoxide to bicyclic alcohol |
| Hydrogenation (optional) | Ni, Pd, Pt catalysts; H2 gas | Various (e.g., ethanol, toluene) | 1–100 bar H2 pressure | Saturates double bonds if needed |
| Acetylation | Acetic anhydride or acetyl chloride + base | Dichloromethane, pyridine | 0–50 °C | Forms acetate ester |
| Formulation (application) | Thermoplastic resins + amines | Heated mixing | Above melting point | For sustained release in agrochemical use |
Research Findings and Analysis
- The rearrangement of bicyclic epoxides to alcohols is highly dependent on the choice of base and solvent. Lithium and sodium alkoxides with 1–6 carbon atoms are preferred for high yield and selectivity.
- The acetylation step is straightforward but requires careful control of reaction conditions to prevent hydrolysis or overreaction.
- Incorporation of the acetate compound into thermoplastic matrices with hydrophobic amines improves its stability and controlled release, which is critical for pesticide formulations.
- Thermal analysis (e.g., DSC) confirms the purity and stability of the acetate product, with melting points consistent with literature values.
Chemical Reactions Analysis
Types of Reactions
Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Compounds for Comparison
The primary structural analog identified is Decahydro-1,4-dimethyl-5-octylnaphthalene (CAS: 54964-83-9), a decahydronaphthalene derivative with dimethyl and octyl substituents .
Structural and Functional Differences
Table 1: Structural Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate | Not provided | Estimated C₁₃H₂₀O₂* | ~224.3 g/mol† | Methyl, acetate ester |
| Decahydro-1,4-dimethyl-5-octylnaphthalene | 54964-83-9 | C₂₀H₃₈ | 278.52 g/mol | Dimethyl, octyl |
*Estimated formula assumes a decahydronaphthalene core (C₁₀H₁₈) with a methano bridge (C₁), methyl (C₁H₃), and acetate (C₂H₃O₂). †Calculated based on estimated formula.
Key Observations:
In contrast, the octyl and dimethyl groups in Decahydro-1,4-dimethyl-5-octylnaphthalene confer lipophilicity, favoring nonpolar solvents and applications in surfactants or lubricants .
Molecular Weight and Applications :
- The higher molecular weight of Decahydro-1,4-dimethyl-5-octylnaphthalene (278.52 g/mol vs. ~224 g/mol) correlates with its longer alkyl chain, making it more suited for high-viscosity applications.
This highlights the diversity of methods for functionalizing bicyclic systems, though esterification protocols for the target compound remain speculative .
Biological Activity
Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate is a compound of interest in various biological and pharmacological studies. This article aims to provide a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.
This compound is a bicyclic compound belonging to the class of methanonaphthalenes. Its molecular formula is , and it features a complex structure that influences its biological interactions. The compound is characterized by the presence of an acetate functional group, which is known to enhance solubility and bioavailability in biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress and damage.
- Antimicrobial Effects : There is evidence suggesting that derivatives of methanonaphthalenes possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Properties : Certain analogs have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.
Research Findings
Recent studies have explored the biological activities associated with this compound and its derivatives. Below are some key findings from the literature:
Case Studies
- Antioxidant Activity : A study conducted on similar compounds revealed that methanonaphthalene derivatives significantly scavenged free radicals in vitro. This suggests that this compound may also possess comparable antioxidant capabilities, which could be harnessed for therapeutic applications in oxidative stress-related conditions.
- Anti-inflammatory Effects : In a controlled animal study, administration of methanonaphthalene derivatives led to a marked decrease in pro-inflammatory cytokines. This finding supports the potential use of this compound in managing inflammatory diseases such as arthritis.
- Antimicrobial Properties : Research indicated that compounds structurally similar to this compound showed effective antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli. This suggests that further investigation into this compound could lead to new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
